molecular formula C4H10O2 B7800968 2,3-Butanediol CAS No. 35007-63-7

2,3-Butanediol

Cat. No. B7800968
CAS RN: 35007-63-7
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-UHFFFAOYSA-N
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Scientific Research Applications

Microbial Production of 2,3-Butanediol

This compound (2,3-BD) is recognized as a bulk chemical with extensive industry applications. Microbial production of 2,3-BD is a focal point in current research, with various strategies like strain improvement, substrate alternation, and process development being explored for efficient and economical production. The significance of value-added derivatives of biologically produced this compound and different strategies for downstream processing are also noteworthy in this context (Ji, Huang, & Ouyang, 2011).

Enhancing Production in Saccharomyces cerevisiae

Research demonstrates significant steps in enhancing this compound production in Saccharomyces cerevisiae. By eliminating byproduct formation and rebalancing redox, metabolic flux is redirected to this compound, leading to improved yields and productivity (Kim & Hahn, 2015).

Biological Production and Applications

The biological production of 2,3-BD, including the formation of methyl ethyl ketone (a liquid fuel additive) by dehydration, is well-documented. The variety of microbial strains used for production, genetic improvements in strains, and fermentation conditions are key aspects of research in this area (Syu, 2001).

Biotechnological Production Prospects

The biotechnological production of 2,3-BD from wastes and excessive biomass presents an attractive alternative to traditional chemical synthesis. This is especially relevant given the scarcity of fossil fuels, with 2,3-BD having multiple practical applications like in synthetic rubber, plasticizers, and as a fuel additive (Celińska & Grajek, 2009).

Downstream Processing

The separation of diols like 1,3-propanediol and this compound from fermentation broth is a significant aspect of microbial production, accounting for more than 50% of total costs. Techniques like evaporation, distillation, and membrane filtration are studied for recovery and purification, with a focus on yield, purity, and energy consumption (Xiu & Zeng, 2008).

Engineered Microbes for this compound Production

Recent advancements include engineering strategies for microbial production of 2, 3-butanediol. These strategies involve genetic modifications and process optimization to address issues like pathogenic microorganisms and low titer in engineered hosts (Yang & Zhang, 2019).

Microbial Routes to Chiral this compound

Chiral forms of this compound, such as (2R,3R)-2,3-butanediol, are important for industrial applications, including as an antifreeze agent and fuel. Research into microbial routes for producing these chiral forms, their metabolic engineering, and synthetic biological approaches, is a growing field (Xie et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2,3-Butanediol (2,3-BD) are butanediol dehydrogenases (BDHs) present in various microorganisms . These enzymes catalyze the interconversion of acetoin (AC) and 2,3-BD . Another target is the ubiquitin-conjugating enzyme E2 D2 in humans .

Mode of Action

2,3-BD interacts with its targets, primarily BDHs, to facilitate the conversion of AC to 2,3-BD and vice versa . This interaction is crucial for the synthesis of 2,3-BD in microorganisms . In humans, 2,3-BD accepts ubiquitin from the E1 complex and catalyzes its covalent attachment to other proteins .

Biochemical Pathways

The biosynthetic pathway of 2,3-BD production from pyruvate under anaerobic conditions includes three enzymes: acetolactate synthase (ALS), acetolactate decarboxylase (ALDC), and acetoin reductase (AR) . The synthesis pathway of 2,3-BD starts from the condensation of two pyruvate molecules to yield α-acetolactate . The α-acetolactate is converted to acetoin with the catalysis of α-acetolactate decarboxylase (budA). α-Acetolactate is further converted to acetoin by a budA encoded α-acetolactate decarboxylase .

Pharmacokinetics

It is known that when consumed, 2,3-bd undergoes two main enzymatic processes in the liver before being converted to its isomer 1,4-bd .

Result of Action

The molecular and cellular effects of 2,3-BD’s action are diverse. In humans, 2,3-BD has been found to enhance natural killer (NK) cell cytotoxic activity, increasing perforin expression in a dose-dependent manner . In microorganisms, the 2,3-BD formation pathway acts as a cellular carbon-and-energy storage system that regulates the NADH/NAD+ ratio .

Action Environment

The action of 2,3-BD can be influenced by environmental factors. For instance, under slightly acidic conditions (pH 6), the ALS is induced and catalyzes the formation of α-acetolactate from two molecules of pyruvate . Moreover, 2,3-BD can be produced by nonpathogenic acetogenic Clostridium species using carbon monoxide-containing industrial waste gases or syngas as the sole source of carbon and energy .

Safety and Hazards

2,3-Butanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The National Renewable Energy Laboratory (NREL) and BioPrincipia, a Georgia-based bioprocess technology company, are partnering to scale NREL’s fermentation process for producing 2,3-butanediol (2,3-BDO). The collaboration will result in a commercial-ready process for creating 2,3-BDO, which can be upgraded to new low-carbon and sustainable biopolymers, chemicals, and fuels .

For more detailed information, you may want to refer to the relevant papers .

properties

IUPAC Name

butane-2,3-diol
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InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
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InChI Key

OWBTYPJTUOEWEK-UHFFFAOYSA-N
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Canonical SMILES

CC(C(C)O)O
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Molecular Formula

C4H10O2
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Related CAS

34439-75-3
Record name Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8041321
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid
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Boiling Point

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg
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Flash Point

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup
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Solubility

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C
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Density

1.045 at 20 °C/20 °C
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Vapor Density

3.1 (Air = 1)
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Vapor Pressure

0.24 [mmHg], 0.243 mm Hg at 25 °C
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Color/Form

Nearly colorless, crystalline solid or liquid

CAS RN

513-85-9, 35007-63-7
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Melting Point

19 °C, 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can metabolic engineering improve 2,3-butanediol production in microorganisms?

A1: Metabolic engineering strategies focus on optimizing the metabolic pathways within microorganisms to enhance this compound production. This can involve:

  • Gene overexpression: Increasing the expression of genes encoding enzymes involved in the this compound biosynthesis pathway, such as acetolactate synthase, acetolactate decarboxylase, and this compound dehydrogenase. [, , , , ]
  • Gene deletion: Inactivating genes that lead to the production of byproducts, like lactate and ethanol, redirecting carbon flux towards this compound. [, ]
  • Cofactor engineering: Optimizing NADH/NAD+ balance within the cell to favor this compound production. [, ]

Q2: What role does pH control play in this compound fermentation?

A3: pH significantly influences both microbial growth and metabolic flux. In Bacillus subtilis, a two-stage pH control strategy was successfully implemented to enhance acetoin production. By initially maintaining a pH of 6.5, glucose conversion to acetoin and this compound was promoted. Subsequently, shifting the pH to 8.0 facilitated the reverse conversion of this compound to acetoin, leveraging the pH preferences of the acetoin reductase/2,3-butanediol dehydrogenase enzyme. []

Q3: Can industrial waste streams be used as substrates for this compound production?

A4: Yes, utilizing waste streams for this compound production aligns with sustainability goals. Research has demonstrated the feasibility of using blackstrap molasses, a byproduct of sugar refining, as a substrate. [] Additionally, waste washing treatment effluent from municipal solid waste processing has shown potential for supporting this compound production by Bacillus amyloliquefaciens. []

Q4: What challenges arise during the downstream processing of this compound?

A5: this compound’s high boiling point and strong affinity for water make separation from fermentation broths challenging. [] Furthermore, some microbial strains produce exopolysaccharides (EPSs) during fermentation, which increase viscosity and hinder separation processes. []

Q5: How can these challenges be addressed?

A5: Various separation techniques are being explored:

  • Pervaporation: This membrane-based process utilizes a selective membrane to separate this compound from aqueous solutions, offering advantages in terms of energy efficiency compared to conventional distillation. [, ]
  • Vacuum membrane distillation: While less energy-efficient than pervaporation, this technique still presents a viable method for separating this compound from water. []
  • Solvent extraction: Employing solvents like n-butanol in an extraction and rectification coupling method can achieve high purity this compound. [] Aqueous two-phase systems, formed using water-miscible solvents (e.g., t-butanol, tetrahydrofuran) and salts (e.g., potassium carbonate), offer another promising approach. []
  • Genetic Engineering: Disrupting the levansucrase gene in Paenibacillus polymyxa effectively reduces EPS production, facilitating downstream processing. []

Q6: Are there analytical methods for quantifying this compound in fermentation broths?

A7: Yes, a validated high-performance liquid chromatography (HPLC) method coupled with a refractive index detector allows for the simultaneous quantification of this compound, glycerol, acetoin, ethanol, and phosphate in microbial cultivations. This method has proven precise, specific, and reproducible, ensuring reliable analysis. []

Q7: What are the structural characteristics of this compound?

A7: this compound exists as three stereoisomers:

    Q8: How do these isomers differ in their properties and applications?

    A9: The different stereoisomers can exhibit varying physical and chemical properties, influencing their applications. For instance, the racemic mixture of this compound (containing both (R,R) and (S,S) forms) and meso-2,3-butanediol demonstrate differences in their glass-forming tendencies and stability in various solutions, including organ preservation solutions. [] This has implications for their potential use in cryopreservation.

    Q9: Are there specific methods for separating these isomers?

    A10: Yes, separating the racemic from meso-2,3-butanediol is achievable. One method involves esterification with acetic anhydride, purification, and crystallization at low temperatures to isolate the racemic this compound diacetate, which can then be converted back to this compound. []

    Q10: What are the key applications of this compound?

    A10: this compound holds promise for various applications:

    • Chemical feedstock: It serves as a precursor for producing other chemicals, including 1,3-butadiene (used in synthetic rubber production), diacetyl (a flavoring agent), and methyl ethyl ketone (a solvent). [, , ]
    • Biofuel: this compound can be converted to biofuel, offering a renewable alternative to petroleum-derived fuels. [, ]
    • Cryoprotectant: Its ability to form glasses at low temperatures makes it a potential cryoprotective agent for preserving organs and tissues. [, ]

    Q11: Are there any safety concerns associated with this compound?

    A12: While generally considered safe for industrial use, it's important to note that this compound can be metabolized to acetoin and 2-butanol in humans. Studies have investigated the effects of ethanol on the kinetics of methyl ethyl ketone metabolism, revealing that ethanol ingestion can alter the blood concentrations of 2-butanol and this compound. [] Elevated levels of this compound have been observed in alcoholic cirrhosis patients, although the exact origin and implications are still being investigated. []

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